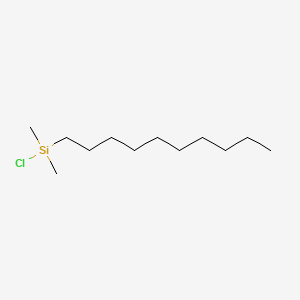

Chloro(decyl)dimethylsilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

chloro-decyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGHBNDPINFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885702 | |

| Record name | Silane, chlorodecyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38051-57-9 | |

| Record name | Chlorodecyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38051-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodecyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodecyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodecyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chloro(decyl)dimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Organosilane for Surface Modification, Nanoparticle Functionalization, and Chromatographic Analysis

Abstract

Chloro(decyl)dimethylsilane is a versatile organosilane compound with significant applications in materials science, nanotechnology, and analytical chemistry. Its unique structure, featuring a reactive chlorosilyl group and a long hydrophobic decyl chain, allows for the tailored modification of surfaces and molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and insights into its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as decyldimethylchlorosilane, is a colorless to pale yellow liquid.[1] It is a member of the organochlorosilane family and is highly reactive towards nucleophiles, particularly water. The key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 38051-57-9 | [1][2] |

| Molecular Formula | C₁₂H₂₇ClSi | [1][2] |

| Molecular Weight | 234.88 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98 °C at 2 mmHg | [1][3] |

| Density | 0.866 g/mL at 20 °C | [1][3] |

| Refractive Index | 1.441 at 20 °C | [1][4] |

| Purity | ≥ 97% (GC) | [1][4] |

| Synonyms | Decyl-dimethyl-chlorosilane | [1][2] |

| InChI Key | ZLZGHBNDPINFKG-UHFFFAOYSA-N | [4] |

| SMILES String | CCCCCCCCCC--INVALID-LINK--(C)Cl | [4] |

| Storage | Store at room temperature under a dry, inert atmosphere (e.g., nitrogen). | [1][2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a decyl Grignard reagent, such as decylmagnesium bromide, with an excess of dichlorodimethylsilane. The Grignard reagent acts as a nucleophile, displacing one of the chloride ions on the dichlorodimethylsilane.

Experimental Protocol: Grignard Reaction Synthesis

Materials:

-

1-Bromodecane (Reagent grade, ≥98%)

-

Magnesium turnings (≥99.5%)

-

Dichlorodimethylsilane (Reagent grade, ≥99%)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalyst)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (nitrogen or argon), add magnesium turnings to a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromodecane in anhydrous diethyl ether or THF in the dropping funnel.

-

Slowly add the 1-bromodecane solution to the stirring magnesium turnings. An exothermic reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Maintain a gentle reflux by controlling the addition rate and, if necessary, by cooling the flask in a water bath.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete reaction. The resulting greyish solution is decylmagnesium bromide.

-

-

Reaction with Dichlorodimethylsilane:

-

In a separate dry three-neck flask under an inert atmosphere, place an excess of dichlorodimethylsilane dissolved in anhydrous diethyl ether or THF.

-

Cool the dichlorodimethylsilane solution in a dry ice/acetone bath to approximately -78 °C.

-

Slowly add the prepared decylmagnesium bromide solution to the cooled, stirring dichlorodimethylsilane solution via a cannula or dropping funnel. Adding the Grignard reagent to an excess of the dichlorosilane minimizes the formation of the dialkylated product.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain magnesium salts as a white precipitate. Remove the salts by filtration under an inert atmosphere.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

References

An In-Depth Technical Guide to Chloro(decyl)dimethylsilane: Synthesis, Properties, and Applications in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloro(decyl)dimethylsilane, a key organosilane compound utilized for creating hydrophobic surfaces. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its primary application in the surface functionalization of materials such as silica nanoparticles, a technique of growing importance in drug delivery and advanced materials.

Core Chemical and Physical Properties

This compound, also known as decyldimethylchlorosilane, is a monochlorosilane featuring a ten-carbon alkyl chain. This bifunctional structure, with a reactive chloro group and a long, non-polar decyl group, is the basis for its utility as a surface modifying agent. The reactive head group allows for covalent attachment to hydroxyl-rich surfaces, while the alkyl tail imparts a hydrophobic character.

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 38051-57-9 | [1] |

| Molecular Formula | C₁₂H₂₇ClSi | [1] |

| Molecular Weight | 234.88 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.866 g/mL at 20 °C | [2] |

| Boiling Point | 98 °C at 2 mmHg | [2] |

| Refractive Index | 1.441 at 20 °C | [2] |

| Flash Point | 137 °C (closed cup) | [3] |

| Purity | Typically ≥95% or >97% (by GC) | [1][4] |

| SMILES String | CCCCCCCCCC--INVALID-LINK--(C)Cl | [1] |

| InChI Key | ZLZGHBNDPINFKG-UHFFFAOYSA-N | [5] |

Synthesis of this compound via Grignard Reaction

The primary route for synthesizing this compound is through a Grignard reaction. This organometallic reaction involves the nucleophilic attack of a Grignard reagent, in this case, decylmagnesium bromide, on an excess of dichlorodimethylsilane. The use of excess dichlorodimethylsilane is crucial to favor the monosubstitution product over the disubstituted species.

Synthesis Pathway

The logical pathway for the synthesis is outlined below. The process begins with the formation of the Grignard reagent from 1-bromodecane and magnesium, followed by the reaction with dichlorodimethylsilane.

Experimental Protocol: Grignard Synthesis

This protocol describes a generalized procedure for the synthesis of long-chain alkyldimethylchlorosilanes.

Materials:

-

1-Bromodecane

-

Magnesium turnings

-

Dichlorodimethylsilane (in excess)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Anhydrous inert gas (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask. Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromodecane in anhydrous ether.

-

Add a small amount of the 1-bromodecane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it does not start, gentle heating may be applied.

-

Once initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silane (Reverse Addition):

-

In a separate, dry, inert-atmosphere flask, place an excess of dichlorodimethylsilane dissolved in anhydrous ether.

-

Cool this solution in an ice bath.

-

Slowly transfer the prepared decylmagnesium bromide solution to the dichlorodimethylsilane solution via a cannula, while stirring vigorously. This "reverse addition" (adding the Grignard to the silane) helps to minimize the formation of the dialkylated byproduct.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The resulting mixture will contain magnesium salts as a precipitate. Filter the mixture under an inert atmosphere to remove the salts.

-

Wash the salt cake with additional anhydrous ether to recover any trapped product.

-

Combine the filtrates and remove the solvent by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Application: Surface Modification of Silica Nanoparticles

This compound is widely used to render hydrophilic surfaces, such as glass or silica, hydrophobic. This is crucial for applications like creating self-cleaning surfaces, improving the dispersion of nanoparticles in non-polar polymers, and functionalizing carriers for hydrophobic drugs. The process, known as silanization, involves the reaction of the chlorosilane with surface silanol (Si-OH) groups.

Experimental Workflow for Surface Functionalization

The following diagram illustrates a typical workflow for modifying the surface of silica nanoparticles to make them hydrophobic.

Detailed Protocol: Silanization of Silica Nanoparticles

This protocol provides a method for the surface functionalization of silica nanoparticles.

Materials:

-

Silica Nanoparticles (SNPs)

-

This compound

-

Anhydrous Toluene

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (1M for activation)

Procedure:

-

Surface Activation:

-

Disperse 1.0 g of silica nanoparticles in 50 mL of 1 M HCl solution.

-

Sonicate the dispersion for 30 minutes to clean the surface and maximize the density of silanol (Si-OH) groups.

-

Collect the nanoparticles by centrifugation, and wash repeatedly with deionized water until the supernatant is neutral (pH ~7).

-

-

Drying:

-

Dry the activated nanoparticles in a vacuum oven overnight at 120-140 °C to remove all adsorbed water.

-

-

Silanization Reaction:

-

In a round-bottom flask under a nitrogen atmosphere, disperse the 1.0 g of dried SNPs in 50 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a uniform dispersion.

-

Add a stoichiometric amount of this compound to the suspension. The optimal amount depends on the specific surface area of the nanoparticles. A typical starting point is a 2-5% (v/v) solution.

-

Heat the mixture to reflux (approx. 110 °C for toluene) and maintain vigorous stirring for 12-24 hours under the inert atmosphere. The reaction releases HCl gas, which should be vented through a suitable trap.

-

-

Purification:

-

After cooling to room temperature, collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles sequentially with anhydrous toluene (to remove unreacted silane) and ethanol (to remove reaction byproducts). Repeat the washing steps 2-3 times.

-

-

Final Drying:

-

Dry the final product in a vacuum oven at 60-80 °C overnight.

-

Store the resulting hydrophobic nanoparticles in a desiccator.

-

Expected Results and Characterization

| Substrate | Treatment Condition | Initial Water Contact Angle | Final Water Contact Angle | Reference(s) |

| Glass | Untreated | ~20-24° | N/A | [4][5] |

| Glass | Dichlorooctamethyltetrasiloxane in Heptane | ~20° | ~95° | [5] |

| Paper | Trichloromethylsilane | Hydrophilic | >130° | [6] |

It is expected that treatment with this compound would yield a water contact angle on glass well in excess of 90°, indicating a successful conversion to a hydrophobic surface. Further characterization can be performed using Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of C-H stretching peaks from the decyl chain and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the surface.

Safety and Handling

This compound is a corrosive substance that reacts with moisture.[4] It causes severe skin burns and eye damage.[4] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound should be stored under an inert atmosphere and away from moisture.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Rapid fabrication of hydrophobic/hydrophilic patterns on paper substrates for paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN109305985A - The synthetic method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]

Chloro(decyl)dimethylsilane CAS number 38051-57-9

An In-depth Technical Guide to Chloro(decyl)dimethylsilane (CAS: 38051-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, applications, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, also known as decyldimethylchlorosilane, is a colorless to pale yellow liquid.[1] It is a member of the organochlorosilane family and is widely used for surface modification and as a coupling agent.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 38051-57-9 |

| Molecular Formula | C₁₂H₂₇ClSi[1][2][3] |

| Molecular Weight | 234.88 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 98 °C at 2 mmHg[1][4] |

| Density | 0.866 g/mL at 20 °C[1][4] |

| Refractive Index | 1.441 at 20 °C[1][5] |

| Purity | ≥95% to ≥97% (GC)[2][6] |

| Synonyms | Decyl-dimethyl-chlorosilane, 1-(Chlorodimethylsilyl)decane[1][7] |

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[8][9] It may also be corrosive to metals.[8][9] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[10]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8][9]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

Core Applications

The unique properties of this compound make it a valuable reagent in a variety of applications, primarily centered around surface modification and the synthesis of advanced materials.

-

Surface Modification: It is extensively used to create hydrophobic surfaces on materials like glass, silicon wafers, and metals.[1] The long decyl chain imparts a non-polar character to the surface, leading to water-repellent properties.

-

Adhesive Formulations: It acts as a coupling agent, improving the adhesion between organic polymers and inorganic substrates in coatings, adhesives, and sealants.[1]

-

Biomedical Applications: In the biomedical field, it is used to functionalize biomaterials to enhance cell attachment and growth, which is crucial for developing implants and tissue engineering scaffolds.[1]

-

Nanotechnology: This compound is utilized in the synthesis and functionalization of nanoparticles, such as silica nanoparticles, for applications in drug delivery and diagnostics.[1]

-

Textile Treatments: The textile industry employs it to confer water and stain resistance to fabrics, thereby improving their durability.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for the Hydrophobization of a Silicon Wafer

This protocol describes the process of creating a hydrophobic self-assembled monolayer (SAM) of this compound on a silicon wafer surface.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

Deionized water

-

Nitrogen gas

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care and appropriate PPE.

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size.

-

Sonciate the wafers in acetone for 15 minutes.

-

Rinse the wafers thoroughly with deionized water.

-

Sonciate the wafers in ethanol for 15 minutes.

-

Rinse again with deionized water and dry under a stream of nitrogen gas.

-

-

Surface Activation (Hydroxylation):

-

Immerse the cleaned wafers in Piranha solution for 30 minutes at 80°C.

-

Carefully remove the wafers and rinse extensively with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Silanization (Solution Phase Deposition):

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.

-

Immerse the activated silicon wafers in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Washing and Curing:

-

Remove the wafers from the silane solution and rinse with fresh anhydrous toluene to remove any unreacted silane.

-

Sonciate the wafers in toluene for 5 minutes.

-

Rinse with ethanol and dry under a stream of nitrogen gas.

-

Cure the coated wafers in an oven at 110°C for 30 minutes.

-

Protocol for the Synthesis of Functionalized Silica Nanoparticles

This protocol outlines a modified Stöber method for the one-pot synthesis of silica nanoparticles functionalized with this compound.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

This compound

-

Ethanol (absolute)

-

Ammonium hydroxide (28-30%)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation:

-

In a round-bottom flask, mix ethanol and deionized water.

-

Add ammonium hydroxide to the ethanol/water mixture and stir for 15 minutes.

-

-

Silica Nanoparticle Formation and Functionalization:

-

Add TEOS to the stirred solution.

-

Immediately after the TEOS addition, add this compound to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.

-

-

Purification:

-

Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Discard the supernatant.

-

Re-disperse the nanoparticles in ethanol and sonicate for 10 minutes.

-

Repeat the centrifugation and re-dispersion steps three times to ensure the removal of unreacted precursors.

-

-

Drying:

-

After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 60°C overnight.

-

Logical Relationships in Surface Modification

While this compound is not directly involved in biological signaling pathways, its primary application in creating self-assembled monolayers (SAMs) involves a series of logical relationships that determine the quality of the final surface. The following diagram illustrates these relationships.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chloro(dodecyl)dimethylsilane = 95.0 GC 66604-31-7 [sigmaaldrich.com]

- 6. "Surface Modifications of Poly(dimethylsiloxane) for Biological Applica" by Jessica M. Dechene [ir.lib.uwo.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition | Semantic Scholar [semanticscholar.org]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physical Properties of Decyldimethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyldimethylchlorosilane (C12H27ClSi) is an organosilane compound featuring a long C10 alkyl chain, two methyl groups, and a reactive chlorosilyl group.[1][2][3] This structure imparts a dual functionality: the chloro group can react with hydroxyl-rich surfaces to form stable siloxane bonds, while the long decyl chain provides a hydrophobic, non-polar interface.[2] This characteristic makes it a valuable reagent in various scientific and industrial applications, primarily as a surface modifying agent to create water-repellent coatings, as a component in the synthesis of more complex organosilicon structures, and for creating bonded phases in chromatography.[2] Understanding its core physical properties is critical for its effective application, handling, and for the development of new materials and technologies.

Core Physical Properties

The fundamental physical characteristics of decyldimethylchlorosilane are summarized in the table below. These values are essential for predicting its behavior in various experimental and processing conditions.

| Property | Value | Reference |

| Molecular Formula | C12H27ClSi | [1][2][3] |

| Molecular Weight | 234.88 g/mol | [1][2][4] |

| Appearance | Liquid | [1][4] |

| Boiling Point | 98 °C at 2 mmHg | [1][4] |

| Density | 0.866 g/mL at 20 °C | [1][4] |

| Refractive Index | n20/D 1.441 | [1][4] |

| Flash Point | 137 °C (closed cup) | [1] |

| Purity | ≥97.0% (GC) / 98% | [1][2][4] |

Experimental Protocols for Property Determination

While specific experimental documentation for decyldimethylchlorosilane is not publicly detailed, the following are general, established methodologies for determining the key physical properties listed above.

Boiling Point Determination (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] For small sample volumes, a common method involves a Thiele tube or a similar oil bath apparatus.[5][7]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heating source (Bunsen burner or hot plate), and mineral oil.[5][6][7]

-

Procedure:

-

A small amount (a few milliliters) of decyldimethylchlorosilane is placed into the small test tube.[2]

-

A capillary tube, sealed at one end, is placed into the liquid with the open end down.[7]

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.[5][7]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[7]

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5][7]

-

The heat source is then removed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7]

-

Density Measurement

Density is the mass of a substance per unit volume.[8] It is typically measured using a pycnometer or by directly measuring the mass of a known volume.[8]

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and a precision analytical balance.[3][9]

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured and recorded.[9]

-

A specific volume of decyldimethylchlorosilane (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9]

-

The graduated cylinder containing the liquid is re-weighed.[9]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder.[9]

-

The density is calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a liquid.

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a dropper.[10][11]

-

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.[10]

-

A few drops of decyldimethylchlorosilane are placed on the surface of the lower prism of the refractometer.[11]

-

The prisms are closed and the light source is positioned to illuminate the sample.

-

The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.[10][11]

-

The refractive index is then read directly from the instrument's scale.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[1][12] The closed-cup method is used for liquids with higher flash points and provides better containment of vapors.[1]

-

Apparatus: A Pensky-Martens closed-cup flash point tester, which includes a test cup, a lid with an opening mechanism, a stirrer, a heat source, and an ignition source (gas flame or electric igniter).[1][13]

-

Procedure:

-

The sample of decyldimethylchlorosilane is placed in the test cup up to a specified mark.[13]

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[1][13]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is briefly introduced into the vapor space of the cup through an opening in the lid.[1][13]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[12][13]

-

Logical Workflow: Surface Modification

Decyldimethylchlorosilane is primarily used for surface modification to impart hydrophobicity. The process involves the hydrolysis of the chlorosilane group and subsequent condensation onto a substrate containing hydroxyl groups.

Caption: Logical workflow for surface hydrophobization using decyldimethylchlorosilane.

Safety and Handling

Decyldimethylchlorosilane is classified as a corrosive substance that causes severe skin burns and eye damage.[14][15] It reacts with water and moisture, liberating hydrogen chloride gas, which is also corrosive and irritating.[15] Therefore, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing.[14][15][16] A NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate.[15]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7][16] Avoid all contact with eyes, skin, and clothing. Do not breathe vapors.[14] Keep away from water and moisture to prevent reaction.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][14] The storage area should be designated for corrosive materials. Keep away from incompatible materials such as acids, alcohols, and oxidizing agents.[14][15]

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water and seek medical attention.[14] For eye contact, rinse cautiously with water for at least 15 minutes, remove contact lenses if present and easy to do, and get immediate medical attention.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth but do not induce vomiting.[14]

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. batman.edu.tr [batman.edu.tr]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. calnesis.com [calnesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 13. scribd.com [scribd.com]

- 14. nbinno.com [nbinno.com]

- 15. kaycantest.com [kaycantest.com]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Chloro(decyl)dimethylsilane molecular weight and formula

This technical guide provides the core physicochemical properties of Chloro(decyl)dimethylsilane, a versatile organosilicon compound frequently used as a silane coupling agent and for surface modification.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₂H₂₇ClSi[1][2][3][4][5][6] |

| Molecular Weight | 234.88 g/mol [1][2][3][4][5][6] |

| CAS Number | 38051-57-9[1][2][3][4][6] |

| Synonyms | Decyldimethylchlorosilane[1][2][4][5] |

Molecular Structure

This compound consists of a central silicon atom covalently bonded to a reactive chlorine atom, two methyl groups, and a ten-carbon decyl chain. This structure provides a combination of a hydrolyzable reactive site (Si-Cl) for bonding to inorganic substrates and a non-polar organic tail for creating hydrophobic surfaces.

References

An In-depth Technical Guide to the Synthesis of Chloro(decyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for chloro(decyl)dimethylsilane, a versatile organosilicon compound. This document is intended for an audience with a background in organic chemistry and is designed to support research, development, and application of this compound in various fields, including its use as a silane coupling agent and in the synthesis of functionalized materials.

Introduction to this compound

This compound, with the chemical formula C₁₂H₂₇ClSi, is a key intermediate in the synthesis of a variety of organosilicon compounds. Its bifunctional nature, possessing a reactive chlorosilyl group and a long alkyl chain, allows for the modification of surfaces and the synthesis of silicones with tailored properties. This compound and its derivatives are utilized in applications ranging from chromatography and surface modification to the development of advanced materials in the biomedical and electronics industries.

Primary Synthesis Routes

The synthesis of this compound is primarily achieved through two well-established organometallic reactions: the hydrosilylation of 1-decene and the Grignard reaction of a decylmagnesium halide with a suitable chlorosilane. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and potential byproducts.

Hydrosilylation of 1-Decene

Hydrosilylation is a widely employed and efficient method for the formation of silicon-carbon bonds. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. In the synthesis of this compound, this involves the reaction of 1-decene with dimethylchlorosilane. The reaction proceeds with anti-Markovnikov regioselectivity, yielding the desired linear alkylsilane.

Caption: Hydrosilylation pathway for the synthesis of this compound.

Grignard Reaction

The Grignard reaction provides an alternative and classical approach to the formation of carbon-silicon bonds. This method involves the preparation of a Grignard reagent, decylmagnesium bromide, from 1-bromodecane and magnesium metal. The subsequent reaction of this Grignard reagent with an excess of dimethyldichlorosilane yields this compound. Careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct, di(decyl)dimethylsilane.

Caption: Grignard reaction pathway for the synthesis of this compound.

Comparison of Synthesis Routes

The choice of synthesis route will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. The following table summarizes the key aspects of each method.

| Feature | Hydrosilylation of 1-Decene | Grignard Reaction |

| Starting Materials | 1-Decene, Dimethylchlorosilane | 1-Bromodecane, Magnesium, Dimethyldichlorosilane |

| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | None required, but can be catalyzed by ZnCl₂ |

| Typical Yields | Generally high (>80%) for analogous reactions | Moderate to high (60-85%) for analogous reactions |

| Purity | High (≥95%), with potential for minor isomeric byproducts | Good (≥95%), with potential for di-alkylation byproduct |

| Reaction Conditions | Mild, often near room temperature, can be exothermic | Requires anhydrous conditions, can be exothermic |

| Advantages | High atom economy, high regioselectivity, direct | Utilizes readily available starting materials |

| Disadvantages | Cost of platinum catalyst, potential for catalyst poisoning | Requires strict anhydrous conditions, potential for Wurtz coupling byproducts |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and may require optimization based on laboratory conditions and desired scale.

Protocol 1: Hydrosilylation of 1-Decene

Materials:

-

1-Decene (≥98%)

-

Dimethylchlorosilane (≥98%)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (or other suitable inert solvent)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a dropping funnel is purged with argon.

-

To the flask, add 1-decene (1.0 equivalent) and anhydrous toluene.

-

Add the platinum catalyst (typically 10-50 ppm relative to the alkene).

-

Begin stirring the mixture and gently heat to 40-50 °C.

-

Slowly add dimethylchlorosilane (1.1 equivalents) dropwise from the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 60 °C.

-

After the addition is complete, continue stirring the reaction mixture at 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by GC or ¹H NMR (disappearance of the Si-H proton signal).

-

Cool the reaction mixture to room temperature.

-

The product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Protocol 2: Grignard Reaction

Materials:

-

1-Bromodecane (≥98%)

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Dimethyldichlorosilane (≥98%, in excess)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for Grignard reactions

Procedure: Part A: Preparation of Decylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromodecane (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromodecane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Dimethyldichlorosilane

-

In a separate, larger flame-dried flask under an argon atmosphere, place dimethyldichlorosilane (3-4 equivalents) dissolved in anhydrous THF.

-

Cool this solution in an ice bath.

-

Slowly transfer the prepared decylmagnesium bromide solution to the cooled dimethyldichlorosilane solution via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture will contain precipitated magnesium salts. These can be removed by filtration under an inert atmosphere.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following are predicted spectroscopic data for the final product.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 0.41 (s, 6H): -Si(CH₃)₂Cl

-

δ 0.88 (t, J = 7.0 Hz, 3H): -CH₂CH₃

-

δ 1.26 (m, 14H): -(CH₂)₇-CH₃

-

δ 1.45 (m, 2H): -Si-CH₂-CH₂-

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 1.5: -Si(CH₃)₂Cl

-

δ 14.1: -CH₂CH₃

-

δ 17.5: -Si-CH₂-

-

δ 22.7, 23.5, 29.3, 29.6, 31.9, 33.2: -(CH₂)₈-

Predicted FT-IR (thin film):

-

2955, 2924, 2854 cm⁻¹: C-H stretching (alkyl)

-

1466 cm⁻¹: C-H bending (CH₂)

-

1255 cm⁻¹: Si-CH₃ symmetric deformation

-

815 cm⁻¹: Si-C stretching

-

470 cm⁻¹: Si-Cl stretching

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature and safety data sheets for all reagents before undertaking any experimental work. The provided protocols may require further optimization to achieve desired yields and purity.

Chloro(decyl)dimethylsilane: A Technical Guide to its Surface Modification Capabilities and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(decyl)dimethylsilane is a versatile organosilicon compound primarily recognized for its role as a silane coupling agent. Its principal mechanism of action involves the formation of robust, self-assembled monolayers (SAMs) on various substrates, a property that is leveraged across diverse industrial and biomedical fields. While direct, specific biological mechanisms of action on cellular signaling pathways have not been extensively documented in publicly available literature, its utility in biomedical research is significant, particularly in the functionalization of biomaterials and the synthesis of nanoparticles for applications like drug delivery. This guide provides an in-depth overview of its chemical mechanism, physicochemical properties, and established applications, with a focus on its relevance to the scientific and drug development communities.

Core Mechanism of Action: Surface Modification

The primary mechanism of action of this compound is its ability to functionalize surfaces through the formation of a covalent bond. This process, known as silanization, results in the creation of a hydrophobic self-assembled monolayer (SAM).

The reaction is initiated by the hydrolysis of the chlorosilane group in the presence of trace amounts of water, forming a reactive silanol intermediate. This intermediate then condenses with hydroxyl groups present on the surface of substrates such as glass, silicon wafers, or metal oxides, forming a stable siloxane bond (Si-O-Si). The long decyl chains then orient themselves away from the surface, creating a dense, non-polar interface. This alteration of surface chemistry is critical for enhancing hydrophobicity, improving adhesion between organic and inorganic materials, and preventing non-specific binding of biomolecules.[1]

Below is a diagram illustrating the general mechanism of surface modification by this compound.

Caption: Mechanism of surface modification by this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and for understanding its behavior in different experimental setups.

| Property | Value | Reference |

| Molecular Formula | C12H27ClSi | [2][3][4][5] |

| Molecular Weight | 234.88 g/mol | [2][3][4][5] |

| CAS Number | 38051-57-9 | [2][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | ≥95% (GC) or >97.0%(GC) | [2][5] |

| Refractive Index | n20/D 1.441 | [4] |

| Flash Point | 137 °C (closed cup) | [4] |

Applications in a Biomedical Context

While not possessing a known direct pharmacological effect, this compound is a valuable tool in biomedical research and development due to its surface modification capabilities.

-

Biomaterial Functionalization: It is employed to modify the surfaces of biomedical implants and scaffolds.[1] This can enhance biocompatibility, promote specific cell attachment and growth, and reduce non-specific protein adsorption.[1]

-

Nanotechnology and Drug Delivery: The compound is utilized in the synthesis of functionalized silica nanoparticles.[1] These nanoparticles can be engineered for targeted drug delivery systems and diagnostic applications.[1]

-

Antimicrobial Surfaces: Organosilane compounds, in general, have been investigated for their potential to create antimicrobial surfaces. While one study on specific organosilane-based products did not show significant residual antimicrobial activity on high-touch surfaces in patient rooms, the broader potential of this class of compounds continues to be an area of research.[6]

Chloroalkanes as Capture Tags for Target Identification

A significant application of chloroalkane moieties in drug discovery is their use as capture tags to identify the cellular targets of bioactive compounds.[7][8][9] While this does not describe the mechanism of action of this compound itself, it is a highly relevant technique for the target audience of this guide. This method allows for the identification of protein-small molecule interactions within a cellular context.[7][8][9]

The general workflow for this experimental approach is outlined in the diagram below.

Caption: Experimental workflow for target identification using a chloroalkane capture tag.

Experimental Protocols

Detailed experimental protocols for a specific biological mechanism of action of this compound are not available due to the nature of the compound. However, a general protocol for surface modification is provided below.

Protocol: Surface Modification of Glass Substrates

-

Substrate Cleaning: Thoroughly clean the glass substrates by sonication in a sequence of acetone, ethanol, and deionized water (15 minutes each). Dry the substrates under a stream of nitrogen.

-

Hydroxylation: Activate the surface by immersing the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse extensively with deionized water and dry with nitrogen.

-

Silanization: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a glove box or under an inert atmosphere to prevent premature hydrolysis.

-

Immersion: Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature.

-

Rinsing: Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.

-

Curing: Cure the coated substrates in an oven at 110-120 °C for 1 hour to promote the formation of a stable monolayer.

-

Final Cleaning: Sonicate the substrates in the anhydrous solvent to remove any physisorbed molecules. Dry with nitrogen. The surface is now ready for use.

Conclusion

This compound's primary and well-established mechanism of action is through surface modification, where it forms a hydrophobic self-assembled monolayer. This property is instrumental in its application in materials science and has been adapted for various biomedical uses, including the functionalization of biomaterials and the synthesis of nanoparticles. While it is not known to have a direct pharmacological effect on specific cellular pathways, its chemical properties, and the broader utility of the chloroalkane moiety in chemical biology, make it a compound of significant interest to researchers and drug development professionals. Future research may yet uncover more direct biological interactions, but its current value lies firmly in its capacity as a powerful surface-modifying agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 癸基二甲基氯硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Evaluation of two organosilane products for sustained antimicrobial activity on high-touch surfaces in patient rooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. | Semantic Scholar [semanticscholar.org]

- 9. Target Identification Using Cell Permeable and Cleavable Chloroalkane Derivatized Small Molecules | Springer Nature Experiments [experiments.springernature.com]

Handling and storage of corrosive chlorosilanes

An In-depth Technical Guide to the Handling and Storage of Corrosive Chlorosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosilanes are a class of reactive, chlorine-containing silicon compounds widely utilized in the synthesis of silicones, as intermediates for high-purity silicon in the semiconductor industry, and as derivatizing agents in chemical research.[1][2] Their utility is derived from the reactive silicon-chlorine bond. However, this reactivity also presents significant hazards. All chlorosilanes react readily, and often violently, with water and other protic substances to produce corrosive hydrogen chloride (HCl) gas and heat.[3][4] Many are also flammable, with low flash points.[5]

This guide provides in-depth technical information for laboratory and drug development professionals on the safe handling, storage, and emergency management of corrosive chlorosilanes, with a focus on preventing exposure and mitigating risks.

Physical and Chemical Properties

Understanding the physical and chemical properties of chlorosilanes is fundamental to their safe management. These compounds are typically colorless, volatile liquids with pungent, acrid odors.[6][7][8] They fume in the presence of moist air due to the hydrolysis reaction that produces HCl gas.[9][10] The quantitative properties of several common chlorosilanes are summarized below for easy comparison.

Table 1: Physical Properties of Common Chlorosilanes

| Property | Trichlorosilane (TCS) | Dimethyldichlorosilane (DMDCS) | Trimethylchlorosilane (TMCS) | Methyltrichlorosilane (MTCS) | Silicon Tetrachloride |

| Formula | HSiCl₃[11] | (CH₃)₂SiCl₂[7] | (CH₃)₃SiCl[12] | CH₃SiCl₃[13] | SiCl₄[14] |

| Molecular Weight ( g/mol ) | 135.45[11][15] | 129.06[16][17] | 108.66[18] | 149.48[10] | 169.90[14] |

| Boiling Point (°C) | 31.8[11] | 70[7] | 57[19] | 66[20] | 57.7[21] |

| Melting Point (°C) | -126.6[11] | -76[7] | -58[19] | -90[20] | -68.7[14] |

| Density (g/cm³ at 25°C) | 1.342[6] | 1.07[7] | 0.854[18] | 1.27[10] | 1.483[14] |

| Vapor Pressure (mmHg at 20°C) | ~500[15] | 100 at 17.5°C[9] | ~400[18] | 134[22] | 197[14] |

| Flash Point (°C) | -27[15] | -9[7] | -27[19] | -13[22] | Non-flammable[5] |

| Autoignition Temp. (°C) | 182[15] | 410[16] | 395[19] | 404[22] | N/A |

| Lower Explosive Limit (%) | 1.2[3] | 3.4[9] | 1.8[18] | 7.2[20] | N/A |

| Upper Explosive Limit (%) | 90[3] | 9.5[9] | 6.0[19] | 11.9[20] | N/A |

Core Hazards and Reactivity

The primary hazards associated with chlorosilanes are their corrosivity, reactivity with water, and, for most, flammability.

-

Corrosivity : Direct contact with liquid chlorosilanes or their vapors can cause severe corrosive burns to the skin, eyes, and respiratory tract.[5] The damage is primarily caused by the rapid generation of hydrochloric acid upon contact with moisture on these tissues.[23] Inhalation can lead to inflammation, edema, and severe damage to the upper airways.[24]

-

Reactivity with Water : Chlorosilanes react vigorously with water, steam, or even moist air to produce heat and dense, toxic fumes of hydrogen chloride.[3][4] This reaction is exothermic and can be violent, particularly with poor heat dissipation. For chlorosilanes containing Si-H bonds, such as trichlorosilane (TCS) and methyldichlorosilane, flammable hydrogen gas is also produced.[5]

-

Flammability : With the exception of silicon tetrachloride, most common chlorosilanes are flammable liquids with low flash points and wide explosive limits, posing a significant fire hazard.[5] Their vapors are heavier than air and can travel considerable distances to an ignition source.[19][20]

Hydrolysis Reaction Pathway

The fundamental reaction dictating the corrosive nature of chlorosilanes is hydrolysis. Upon contact with water, the silicon-chlorine bond is cleaved, forming a silanol (Si-OH) and hydrogen chloride. The silanol is often unstable and can condense with other silanol molecules to form stable siloxane (Si-O-Si) linkages.[1]

Caption: Simplified hydrolysis and condensation pathway of a chlorosilane.

Storage and Handling

Proper storage and handling procedures are critical to prevent accidental release and exposure.

Storage Requirements

-

Containers : Store chlorosilanes in tightly sealed containers made of compatible materials. Carbon steel is commonly used for tanks and drums.[8] For laboratory quantities, glass bottles with secure, lined caps are appropriate. Ensure containers are stored in a cool, dry, well-ventilated area.[2]

-

Inert Atmosphere : Due to their reactivity with moisture, containers should be blanketed with a dry inert gas like nitrogen.[25][26] This prevents moist air from entering the container headspace.

-

Segregation : Store chlorosilanes away from incompatible materials, especially water, alcohols, acids, bases, and oxidizing agents.[4] They should be stored in a dedicated, properly labeled cabinet for corrosive and flammable materials.

-

Ventilation : Storage areas must have adequate ventilation to prevent the accumulation of flammable or corrosive vapors.[26]

Handling Procedures

-

Ventilation : All handling of chlorosilanes must be conducted in a well-ventilated area, preferably within a chemical fume hood.[25]

-

Inert Gas Operations : Transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox to exclude moisture.

-

Grounding : When transferring liquids between metal containers, both containers must be electrically grounded and bonded to prevent static discharge, which could ignite flammable vapors.[27]

-

Material Compatibility : Use equipment and materials compatible with chlorosilanes and hydrochloric acid. Recommended materials include carbon steel, stainless steel, Teflon®, and graphite gaskets. Avoid materials that can be attacked by HCl.[26]

Personal Protective Equipment (PPE)

A robust PPE program is essential for protecting personnel. The selection of PPE depends on the specific task and the potential for exposure.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye/Face Protection : At a minimum, safety glasses with side shields should be worn. For tasks with a splash hazard, chemical splash goggles and a face shield are mandatory.[5] Contact lenses should not be worn.

-

Skin Protection : A lab coat and long pants should be worn. For larger scale operations, a chemical-resistant apron or suit is recommended.

-

Hand Protection : Neoprene or nitrile rubber gloves are suitable for incidental contact. Ensure gloves are inspected before use and changed frequently.[5]

-

Respiratory Protection : For operations where inhalation exposure may occur, a NIOSH-certified respirator with acid gas (yellow) cartridges is recommended.[25] For emergency situations, a self-contained breathing apparatus (SCBA) is required.

Experimental Protocols

Protocol: Transfer from a Drum to a Reaction Vessel

This protocol outlines the steps for safely transferring chlorosilanes from a storage drum to a laboratory-scale reaction vessel under an inert atmosphere.

Materials:

-

Chlorosilane drum with appropriate valve

-

Reaction vessel equipped with a septum inlet, inert gas inlet/outlet, and stirrer

-

Dry, inert gas source (Nitrogen or Argon) with regulator, check valve, and pressure relief valve

-

Cannula (double-tipped needle) or inert-gas-purged pump

-

Grounding and bonding straps

-

Appropriate PPE (goggles, face shield, chemical-resistant gloves, lab coat)

-

Spill kit

Procedure:

-

Preparation : Ensure the reaction vessel is clean, dry, and purged with inert gas. Place the entire setup within a fume hood.

-

Grounding : Electrically ground the chlorosilane drum and the receiving reaction vessel, and bond them to each other.[27]

-

Inert Gas Connection : Connect the inert gas line to one bung of the drum. The system must include a pressure regulator set to a low pressure (e.g., 1-2 psi) and a pressure relief valve to prevent over-pressurization.

-

Valve Installation : Install a steel dispensing valve in the other drum bung.

-

Transfer :

-

Cannula Transfer : Insert one end of a dry, inert-gas-purged cannula through the septum on the reaction vessel and the other end through a septum fitted to the dispensing valve on the drum.

-

Apply a slight positive pressure of inert gas to the drum to initiate the liquid flow into the reaction vessel. The reaction vessel should be vented to the inert gas outlet (bubbler) to prevent pressure buildup.

-

Monitor the transfer closely. Once the desired amount is transferred, stop the inert gas flow and remove the cannula.

-

-

Shutdown : Close the drum valve securely. Disconnect the inert gas line and replace the bung caps. Purge the transfer lines with inert gas before removal.

Protocol: Neutralization of Small Spills (<100 mL)

This protocol describes the method for neutralizing a small chlorosilane spill in a laboratory setting.

Materials:

-

Spill absorbent material (dry sand, vermiculite, or a commercial sorbent rated for chlorosilanes)

-

Neutralizing agent: Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃).

-

Dry plastic or non-sparking metal scoop and sealable waste container.

-

Full PPE, including respiratory protection.

Procedure:

-

Evacuate and Ventilate : Alert personnel in the immediate area. Ensure the fume hood is operating at maximum capacity. If the spill is outside a hood, evacuate the area and restrict access.

-

Containment : Cover the spill with a generous amount of dry absorbent material to contain the liquid. Do not use water or wet absorbents.

-

Neutralization :

-

Slowly and carefully add sodium bicarbonate to the absorbed spill. A ratio of approximately 2 parts sodium bicarbonate to 1 part chlorosilane by volume is recommended.[11]

-

The neutralization reaction will generate gas (CO₂ and HCl). Avoid breathing the fumes.

-

Mix gently with a non-sparking scoop until the fuming and bubbling subsides.

-

-

Cleanup : Collect the neutralized mixture using the scoop and place it into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontamination : Wipe the spill area with a cloth, which should then be placed in the waste container. Finally, decontaminate the area with soap and water.

-

Disposal : Dispose of the waste according to institutional and local regulations.

Emergency Procedures

Emergency Response Workflow for a Chlorosilane Spill

Caption: Workflow for emergency response to a chlorosilane spill.

First Aid

Immediate action is crucial in the event of exposure.

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[28]

-

Skin Contact : Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. A safety shower should be used if available. Seek immediate medical attention.[28]

-

Eye Contact : Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Use an emergency eyewash station. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[24][28]

Fire Fighting

-

Extinguishing Agents : DO NOT USE WATER directly on a chlorosilane fire, as it will react violently and intensify the situation.[5][27]

-

Procedure : Only trained personnel with appropriate PPE (including SCBA) should attempt to fight a chlorosilane fire. Cool exposed containers with a water spray from a safe distance, but ensure the water runoff does not contact the spilled chlorosilane.[27]

References

- 1. Dichlorodimethylsilane | 75-78-5 [chemicalbook.com]

- 2. dakenchem.com [dakenchem.com]

- 3. Gas detectors and respiratory protection equipments SiHCl3 (trichlorosilane), CAS number 10025-78-2 [en.gazfinder.com]

- 4. CHLOROSILANE | 13465-78-6 [amp.chemicalbook.com]

- 5. silicones.eu [silicones.eu]

- 6. grokipedia.com [grokipedia.com]

- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 8. Characteristics of chlorosilane - Wechem [wechemglobal.com]

- 9. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 12. Trimethylchlorosilane - Glindia [glindiachemicals.com]

- 13. dakenchem.com [dakenchem.com]

- 14. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 15. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. DIMETHYLDICHLOROSILANE, 98% | [gelest.com]

- 17. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. ICSC 0966 - TRIMETHYLCHLOROSILANE [inchem.org]

- 20. ICSC 0301 - METHYLTRICHLOROSILANE [inchem.org]

- 21. Page loading... [wap.guidechem.com]

- 22. abdurrahmanince.net [abdurrahmanince.net]

- 23. CHLOROSILANES - Hazardous Agents | Haz-Map [haz-map.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. researchgate.net [researchgate.net]

- 26. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]

- 27. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

In-Depth Technical Guide: GHS Hazard Classification of Chloro(decyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification for Chloro(decyl)dimethylsilane (CAS No: 38051-57-9). The information herein is compiled from various Safety Data Sheets (SDS), chemical databases, and toxicological assessments of related compounds, intended to inform safe handling, use, and risk assessment for professionals in research and development.

GHS Hazard Classification Summary

This compound is consistently classified as a hazardous chemical. The primary hazards are associated with its corrosive nature, which is a common characteristic of chlorosilanes due to their rapid hydrolysis in the presence of moisture.

GHS Label Elements

| Element | Description |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7][8] H318: Causes serious eye damage.[2][3][6][9] H335: May cause respiratory irritation.[2] H290: May be corrosive to metals.[3][5] |

| Precautionary Statements | A comprehensive list of precautionary statements is provided in the tables below. |

Tabulated GHS Classification

The following table summarizes the GHS hazard classifications for this compound as reported in various safety data sheets.

| Hazard Class | Hazard Category | GHS Classification |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage (H314)[2][4][6][7][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage (H318)[2][3][6][9] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation (H335)[2] |

| Corrosive to Metals | Category 1 | May be corrosive to metals (H290)[3][5] |

Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇ClSi | [10] |

| Molecular Weight | 234.88 g/mol | [8][10] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 98 °C at 2 mmHg | [9] |

| Density | 0.866 g/mL at 25 °C | [9] |

| Flash Point | 137 °C (278.6 °F) - closed cup | [8] |

| Reactivity | Reacts with water to produce hydrochloric acid. | [11] |

Toxicological Data (Read-Across from Similar Alkyl Chlorosilanes)

The following data is from studies on shorter-chain alkyl chlorosilanes, such as chlorotrimethylsilane (CTMS) and trichloromethylsilane (C3MS). This data provides a basis for understanding the potential toxicity of this compound.

| Test | Species | Route | Value | Analogous Substance | Source |

| Acute Oral LD50 | Rat (male) | Oral | 4811 mg/kg bw | CTMS | [12] |

| Rat (female) | Oral | 5636 mg/kg bw | CTMS | [12] | |

| Rat (male) | Oral | 2057 mg/kg bw | C3MS | [12] | |

| Rat (female) | Oral | 3594 mg/kg bw | C3MS | [12] | |

| Acute Dermal LD50 | Rabbit (male) | Dermal | 2030 mg/kg bw | CTMS | [12] |

| Rabbit (female) | Dermal | 1513 mg/kg bw | CTMS | [12] | |

| Acute Inhalation LC50 | Rat | Inhalation | 18.92 mg/L (1 hour) | CTMS | [12] |

| Rat | Inhalation | 8.35 mg/L (1 hour) | C3MS | [12] |

Precautionary Statements

The following tables detail the precautionary statements associated with the handling of this compound.

Prevention

| Code | Statement |

| P234 | Keep only in original container.[5] |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2][5] |

| P264 | Wash skin thoroughly after handling.[2][5] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5][6] |

Response

| Code | Statement |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][3] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1][3][5][6] |

| P363 | Wash contaminated clothing before reuse.[2] |

| P390 | Absorb spillage to prevent material damage.[3][5] |

Storage

| Code | Statement |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[5] |

| P406 | Store in corrosive resistant container with a resistant inner liner.[5] |

Disposal

| Code | Statement |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the "Skin Corrosion: Category 1B" classification is likely determined using an in vitro method such as the OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method).

OECD Test Guideline 431: In Vitro Skin Corrosion (RhE) - General Protocol

This test method uses a three-dimensional human epidermis model to assess the skin corrosion potential of a chemical.

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) consisting of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

The substance is applied for two different exposure times, typically 3 minutes and 1 hour, to differentiate between subcategories of corrosivity.

-

Following exposure, the test substance is removed by rinsing.

-

The viability of the skin tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and quantified by measuring its optical density.

-

-

Classification Criteria:

-

A substance is identified as corrosive (Category 1) if the mean tissue viability following a 3-minute exposure is less than 50%, or if the viability is less than 15% after a 1-hour exposure.

-

Sub-categorization into 1A, 1B, or 1C is based on the specific viability results at the different time points. For a Category 1B classification, the substance would typically show corrosive effects after a 1-hour exposure but not after a 3-minute exposure.[13]

-

Visualizations

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a substance like this compound, from its intrinsic properties to the final hazard communication.

Caption: Logical flow from chemical properties to GHS hazard communication.

Hydrolysis Reaction Pathway

This diagram illustrates the key chemical reaction of this compound that underlies its primary corrosive hazard.

Caption: Hydrolysis of this compound to corrosive byproducts.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Evaluation of existing (Q)SAR models for skin and eye irritation and corrosion to use for REACH registration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-Activity relationships for skin irritation and corrosivity of neutral and electrophilic organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. Machine-learning based prediction models for assessing skin irritation and corrosion potential of liquid chemicals using physicochemical properties by XGBoost - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Notes and Protocols for Creating Hydrophobic Surfaces with Chloro(decyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the creation and characterization of hydrophobic surfaces using Chloro(decyl)dimethylsilane. The protocols outlined are applicable to a variety of substrates and are particularly relevant for applications in biomedical devices, microfluidics, and drug delivery systems where controlled surface wettability is crucial.

Principle of Silanization